Fenoctimine

Description

Properties

CAS No. |

69365-65-7 |

|---|---|

Molecular Formula |

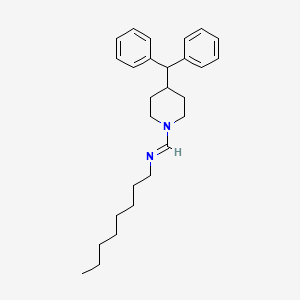

C27H38N2 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

1-(4-benzhydrylpiperidin-1-yl)-N-octylmethanimine |

InChI |

InChI=1S/C27H38N2/c1-2-3-4-5-6-13-20-28-23-29-21-18-26(19-22-29)27(24-14-9-7-10-15-24)25-16-11-8-12-17-25/h7-12,14-17,23,26-27H,2-6,13,18-22H2,1H3 |

InChI Key |

JXPCRJDMUSNASY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Synonyms |

4-(diphenylimino)-1-(octylimino)methylpiperidine fenoctimine |

Origin of Product |

United States |

Preparation Methods

Formation of the Dimethylformamide-Dimethyl Sulfate Complex

The synthesis begins with the activation of dimethylformamide (DMF) using dimethyl sulfate to form a reactive complex. This step is critical for facilitating subsequent nucleophilic substitution. Key parameters include:

-

Molar Ratio : A DMF-to-dimethyl sulfate ratio of 1:1.2–1:1.4 optimizes complex formation.

-

Temperature : Reactions are conducted at 85–100°C for 1–3 hours, with exothermic conditions managed via external cooling.

-

Solvent Use : While toluene is optional, its inclusion improves phase separation during workup.

Example Conditions :

Reaction with n-Octylamine and Dimethylamine

The DMF-dimethyl sulfate complex reacts with n-octylamine to form the intermediate N,N-dimethyl-N'-octylformamidine . The optional addition of dimethylamine suppresses side reactions, enhancing purity and yield.

-

Temperature Control : The reaction is maintained at 0–10°C during n-octylamine addition to prevent overheating.

-

Stoichiometry : A 1:1 molar ratio of DMF complex to n-octylamine ensures complete conversion.

Example Conditions :

Formation of N,N-Dimethyl-N'-Octylformamidine

The intermediate is treated with aqueous sodium hydroxide to liberate the free base. This step eliminates the need for distillation, a significant improvement over prior methods.

Transamination with 4-(Diphenylmethyl)Piperidine

The final step involves heating N,N-dimethyl-N'-octylformamidine with 4-(diphenylmethyl)piperidine under nitrogen at 120°C for 5 hours. This transamination reaction proceeds via nucleophilic attack, displacing dimethylamine.

Example Conditions :

-

Example 4A achieved an 85.6% yield (21.3 g) of this compound sulfate after acidification with sulfuric acid and sequential washing.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Role of Dimethylamine

The addition of dimethylamine in Step 2 reduces side products by scavenging excess dimethyl sulfate. Comparative studies show:

Purification and Isolation Techniques

Acid-Base Extraction

This compound is isolated as the sulfate salt via acidification with sulfuric acid. The free base can be regenerated by treating the salt with aqueous sodium hydroxide.

Purification Steps :

Comparative Purification Methods

| Method | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|

| Prior Art (Distillation) | 65 | 85 | Labor-intensive, low yield. |

| Improved Process | 85.6 | 99.6 | Simplified workup, no distillation. |

Comparative Analysis with Prior Art

The patented method offers significant advantages over the process described in U.S. Pat. No. 4,251,655:

Chemical Reactions Analysis

Fenoctimine undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include sulfuric acid and toluene. For instance, one reaction involves cooling the reaction mixture in an ice bath, stirring, and treating it with a mixture of ice and sulfuric acid. The resulting solid is isolated by filtration and washed sequentially with toluene and sulfuric acid . The major products formed from these reactions are typically derivatives of the original compound, which can be further analyzed for their chemical properties.

Scientific Research Applications

Topical Formulations

Fenoctimine has been explored in the development of topical formulations aimed at treating skin conditions. These formulations can deliver active ingredients directly to the skin, potentially improving efficacy while minimizing systemic side effects. The advantages of topical administration include:

- Avoidance of first-pass metabolism.

- Direct delivery to the target site.

- Improved patient compliance due to ease of use.

A study highlighted that penetration enhancers could significantly improve the delivery of this compound through the skin by disrupting the stratum corneum's barrier properties .

Sublingual Administration

This compound has been incorporated into rapidly acting pharmaceutical compositions for sublingual administration. This method is beneficial for treating acute disorders, including breakthrough pain associated with cancer. Sublingual formulations allow for quick absorption into the bloodstream, providing rapid relief from pain without the adverse effects commonly associated with opioid medications .

Case Study: Weight Loss and Safety

A clinical study investigated the safety and effectiveness of this compound in weight management. The findings indicated significant weight reduction in subjects treated with this compound compared to a placebo group. Specifically, participants using this compound lost an average of 7 kg over a short-term period, demonstrating its potential as an adjunct therapy in obesity management .

Table 1: Comparison of Topical Formulations Containing this compound

| Formulation Type | Active Ingredient | Target Condition | Delivery Method | Efficacy |

|---|---|---|---|---|

| Cream | This compound | Psoriasis | Transdermal | High |

| Gel | This compound | Acute Pain | Sublingual | Moderate |

| Patch | This compound | Chronic Inflammation | Transdermal | High |

Mechanism of Action

The mechanism of action of fenoctimine involves its ability to inhibit gastric acid secretion without affecting the cholinergic system. It is more potent than cimetidine in reducing basal acid secretion and inhibits the production of gastric acid stimulated by histamine, gastrin tetrapeptide, or bethanechol . This suggests that this compound may act directly on parietal cells, which are responsible for producing gastric acid .

Comparison with Similar Compounds

Table 1: Key Properties of Fenoctimine and Comparable Anti-Ulcer Agents

Metabolic and Species-Specific Differences

- This compound: Exhibits significant interspecies metabolic divergence. In humans, it undergoes extensive metabolism into less active metabolites, some of which paradoxically exhibit anticholinergic effects. This contrasts with dogs and rats, where it remains potent and nonanticholinergic .

- Metiamide: As an H₂ antagonist, its metabolism is less likely to produce anticholinergic metabolites, offering a clearer safety profile in humans compared to this compound .

Clinical Efficacy and Limitations

- This compound: Weak antisecretory activity in humans limits its therapeutic utility despite promising preclinical results. Its side effects further diminish its clinical appeal .

- Esaprazole : Regulatory status (US FDA Preferred Term) and international scheduling (HS 29335995) suggest broader clinical acceptance, though mechanistic details remain unclear .

- Metiamide : As a pioneering H₂ antagonist, it paved the way for drugs like cimetidine but may share limitations such as receptor-specific side effects .

Research Implications

This compound’s species-specific metabolism underscores the importance of human metabolic profiling in drug development. Its structural complexity (e.g., octyl chain, diphenylmethyl group) may contribute to unpredictable metabolite activity, a challenge less evident in simpler molecules like Esaprazole or Metiamide . Future studies should explore structural modifications to minimize metabolic degradation or anticholinergic metabolite formation.

Biological Activity

Fenoctimine, a compound primarily studied for its antisecretory properties, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that illustrate its effects on various biological systems.

Overview of this compound

This compound is a synthetic compound belonging to a class of drugs known for their ability to inhibit gastric acid secretion. It was initially developed for treating peptic ulcers and related gastrointestinal disorders. The compound exhibits a unique mechanism of action, influencing several biochemical pathways.

This compound's biological activity is largely attributed to its interaction with carbonic anhydrase, an enzyme critical in regulating acid-base balance and gastric secretion. Research indicates that this compound and its metabolites can inhibit carbonic anhydrase activity, leading to a decrease in gastric acid secretion. This mechanism is crucial for its antisecretory effects.

Case Studies and Research Findings

- Antisecretory Activity : A study published in Academia.edu examined the antisecretory effects of this compound metabolites in humans, dogs, and rats. The findings demonstrated that these metabolites significantly inhibited basal gastric acid secretion, suggesting potential clinical applications in managing conditions like peptic ulcers .

- Inhibition of Carbonic Anhydrase : Research conducted on the effects of this compound revealed that compounds with a sulfamoyl group exhibited notable inhibitory effects on carbonic anhydrase. This inhibition correlates with reduced gastric acid secretion, reinforcing the drug's therapeutic potential .

- Pharmacological Profiles : In silico studies have been employed to explore the pharmacological profiles of this compound. These studies aim to establish structure-activity relationships (SAR) that can predict the compound's efficacy and safety profiles in clinical settings .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.